molecular formula C11H20N4O2S B5644925 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine

6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine

Cat. No.: B5644925
M. Wt: 272.37 g/mol
InChI Key: YTVLQZBIBSFGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as ESE-5 and is a pyrimidine derivative. The purpose of

Mechanism of Action

The mechanism of action of ESE-5 is not fully understood. However, several studies have suggested that ESE-5 inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. ESE-5 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is a key component of fungal cell membranes.
Biochemical and Physiological Effects:
ESE-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 has also been shown to have antifungal and antibacterial activity. In addition, ESE-5 has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair.

Advantages and Limitations for Lab Experiments

One of the advantages of ESE-5 is its potential as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells and induces apoptosis. ESE-5 also has potential as an antifungal and antibacterial agent. However, one of the limitations of ESE-5 is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of ESE-5.

Future Directions

There are several future directions for research on ESE-5. One area of research is to further investigate the mechanism of action of ESE-5. This will help to better understand how ESE-5 inhibits the growth of cancer cells and other microorganisms. Another area of research is to investigate the potential use of ESE-5 in combination with other anticancer agents. This may help to increase the effectiveness of ESE-5 in treating cancer. Finally, more research is needed to determine the optimal dosage and administration of ESE-5 for its various applications.

Synthesis Methods

ESE-5 can be synthesized using a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-diamine with ethylsulfonyl chloride to form 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine. The second step involves the reaction of 5-methyl-N-(ethylsulfonyl)pyrimidine-2,4-diamine with ethyl iodide to form 6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine.

Scientific Research Applications

ESE-5 has been studied for its potential applications in various fields. One of the primary areas of research is its use as an anticancer agent. Several studies have shown that ESE-5 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. ESE-5 has also been studied for its potential use as an antifungal agent. In addition, ESE-5 has been shown to have antibacterial activity against several strains of bacteria.

Properties

IUPAC Name

6-ethyl-4-N-(2-ethylsulfonylethyl)-5-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-4-9-8(3)10(15-11(12)14-9)13-6-7-18(16,17)5-2/h4-7H2,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLQZBIBSFGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)NCCS(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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